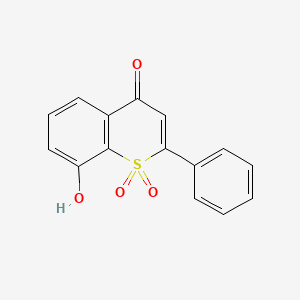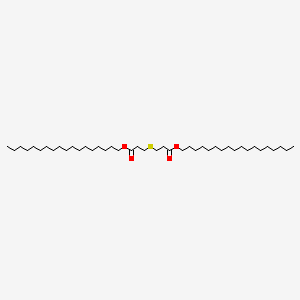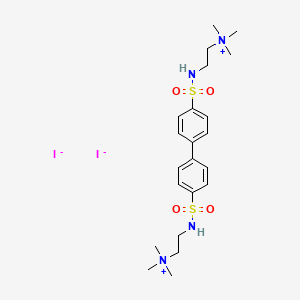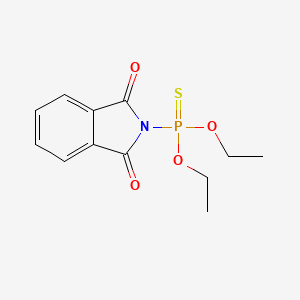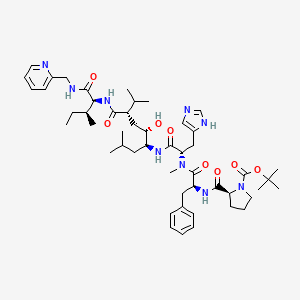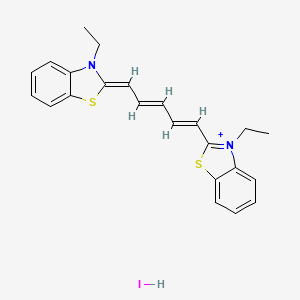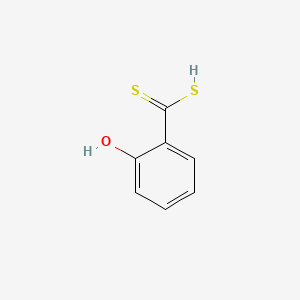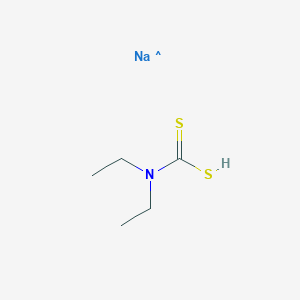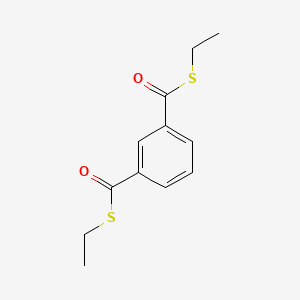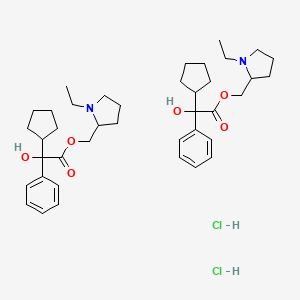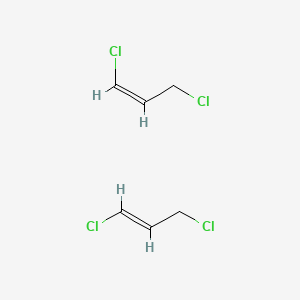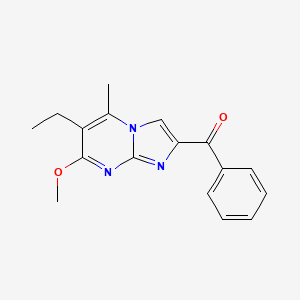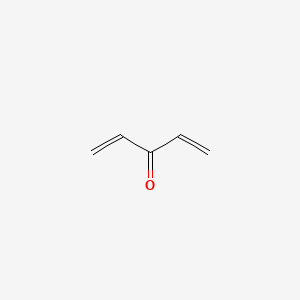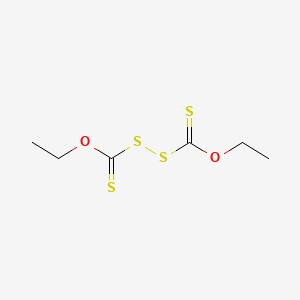![molecular formula C41H77NO4 B1670856 [3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate CAS No. 127512-29-2](/img/structure/B1670856.png)
[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate
Descripción general
Descripción
“[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate” is a complex organic compound . It contains a total of 133 bonds, including 52 non-H bonds, 6 multiple bonds, 40 rotatable bonds, 6 double bonds, 2 esters (aliphatic), 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 tertiary amine (aliphatic) .
Synthesis Analysis
The synthesis of similar compounds has been studied in the context of copolymerization of amine-containing monomers . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis
The molecular structure of “[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate” is complex, with a variety of bond types present . High-quality images and the structure datafile of this compound based on a decent quantum chemical calculation have been prepared .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .Aplicaciones Científicas De Investigación
Liposome Component
DODAP is a cationic lipid and can be ionized. It is a lipid component of liposomes . Liposomes are small spherical vesicles that can be filled with drugs, and they are often used as drug delivery vehicles in pharmaceutical applications.
siRNA Encapsulation
DODAP can be used for encapsulating siRNA . Small interfering RNA (siRNA) is a type of RNA molecule that can interfere with the expression of specific genes. Encapsulating siRNA in liposomes can enhance its stability and improve its delivery to target cells.
Delivery of Immunostimulatory Chemotherapy Drugs
DODAP can be used for the delivery of immunostimulatory chemotherapy drugs both in vitro and in vivo . These drugs can stimulate the immune system and enhance its ability to fight cancer.
Inflammation and Immunity Research
DODAP is used in the field of inflammation and immunity research . It can help scientists understand how the immune system responds to various stimuli and how inflammation can be controlled or mitigated.
Gene Delivery
According to a reference , DODAP has been used in the development of non-viral gene delivery vectors. This could potentially be used in gene therapy, a technique for correcting defective genes responsible for disease development.
Targeted Drug Delivery
Some studies have shown that DODAP can be used in targeted drug delivery . For example, one study demonstrated that liposomes containing DODAP could target tumor vasculature, suggesting potential applications in cancer treatment .
Safety And Hazards
Direcciones Futuras
The future directions for the study of “[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, amine-containing organo-soluble (meth)acrylic copolymers are effective dispersant viscosity modifiers for lubricating oils .
Propiedades
IUPAC Name |
[3-(dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39H,5-18,23-38H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDLOCKCVISJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400693 | |
| Record name | 1,2-DIOLEOYLOXY-3-(DIMETHYLAMINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate | |
CAS RN |
127512-29-2 | |
| Record name | 1,2-DIOLEOYLOXY-3-(DIMETHYLAMINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



